molecular formula C8H15NO4 B12797180 1,6,7,8-Indolizinetetrol, octahydro-, (1R-(1alpha,6alpha,7alpha,8beta,8abeta))- CAS No. 117894-11-8

1,6,7,8-Indolizinetetrol, octahydro-, (1R-(1alpha,6alpha,7alpha,8beta,8abeta))-

Cat. No.: B12797180
CAS No.: 117894-11-8
M. Wt: 189.21 g/mol
InChI Key: JDVVGAQPNNXQDW-LQOSVEJXSA-N
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Description

1,6,7,8-Indolizinetetrol, octahydro-, (1R-(1alpha,6alpha,7alpha,8beta,8abeta))- is a chemical compound with the molecular formula C8H15NO4. It is also known as octahydroindolizine-1,6,7,8-tetrol. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a nitrogen atom within a bicyclic framework.

Preparation Methods

The synthesis of 1,6,7,8-Indolizinetetrol, octahydro-, (1R-(1alpha,6alpha,7alpha,8beta,8abeta))- involves several steps. One common method includes the reduction of indolizine derivatives followed by hydroxylation. The reaction conditions typically involve the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent like tetrahydrofuran (THF). Industrial production methods may involve catalytic hydrogenation processes to achieve the desired reduction and hydroxylation .

Chemical Reactions Analysis

1,6,7,8-Indolizinetetrol, octahydro-, (1R-(1alpha,6alpha,7alpha,8beta,8abeta))- undergoes various chemical reactions, including:

Scientific Research Applications

1,6,7,8-Indolizinetetrol, octahydro-, (1R-(1alpha,6alpha,7alpha,8beta,8abeta))- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound has been studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases involving enzyme dysregulation.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1,6,7,8-Indolizinetetrol, octahydro-, (1R-(1alpha,6alpha,7alpha,8beta,8abeta))- involves its interaction with specific molecular targets. The hydroxyl groups and nitrogen atom allow it to form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and receptor binding. The pathways involved may include inhibition of glycosidases or modulation of signaling pathways related to cell growth and differentiation .

Comparison with Similar Compounds

Similar compounds to 1,6,7,8-Indolizinetetrol, octahydro-, (1R-(1alpha,6alpha,7alpha,8beta,8abeta))- include other indolizine derivatives and polyhydroxylated compounds. For example:

Properties

CAS No.

117894-11-8

Molecular Formula

C8H15NO4

Molecular Weight

189.21 g/mol

IUPAC Name

(1R,6S,7S,8S,8aS)-1,2,3,5,6,7,8,8a-octahydroindolizine-1,6,7,8-tetrol

InChI

InChI=1S/C8H15NO4/c10-4-1-2-9-3-5(11)7(12)8(13)6(4)9/h4-8,10-13H,1-3H2/t4-,5+,6+,7+,8+/m1/s1

InChI Key

JDVVGAQPNNXQDW-LQOSVEJXSA-N

Isomeric SMILES

C1CN2C[C@@H]([C@@H]([C@H]([C@@H]2[C@@H]1O)O)O)O

Canonical SMILES

C1CN2CC(C(C(C2C1O)O)O)O

Origin of Product

United States

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